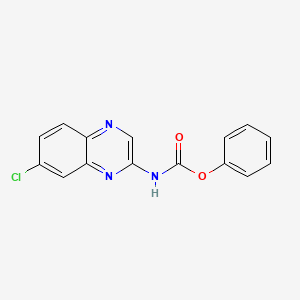
phenyl N-(7-chloroquinoxalin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a phenyl group, a 7-chloroquinoxaline moiety, and a carbamate linkage. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(7-chloroquinoxalin-2-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 7-chloroquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamates . This method is versatile and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbamates often involves large-scale synthesis using automated reactors. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-(7-chloroquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-7-sulfonamidoquinoxaline
- 2,3-Diphenyl-7-(N-phenyl)-sulfonamido quinoxaline
- 2,3-Diphenyl-7-(N-acetyl)-sulfonamido quinoxaline
Uniqueness
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the carbamate linkage enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H10ClN3O2 |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
phenyl N-(7-chloroquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-6-7-12-13(8-10)18-14(9-17-12)19-15(20)21-11-4-2-1-3-5-11/h1-9H,(H,18,19,20) |
InChI Key |
SYMIGYOQCCEDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















